molecular formula C6H13FO2S B1464036 2-Methylpentane-1-sulfonyl fluoride CAS No. 1311317-93-7

2-Methylpentane-1-sulfonyl fluoride

Cat. No.: B1464036
CAS No.: 1311317-93-7
M. Wt: 168.23 g/mol
InChI Key: RVEYUYIQKZYRJQ-UHFFFAOYSA-N
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Description

2-Methylpentane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1311317-93-7 . Its IUPAC name is 2-methyl-1-pentanesulfonyl fluoride . The molecular weight of this compound is 168.23 .


Synthesis Analysis

Sulfonyl fluorides, including this compound, can be synthesized by various methods. One common method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 168.23 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Lithium Battery Materials : Kobayashi et al. (2003) explored the direct fluorination of 1,3-dioxolan-2-one with elemental fluorine to produce 4-fluoro-1,3-dioxolan-2-one, potentially useful as an additive for lithium-ion secondary batteries. The study also discusses the preparation of trifluoromethanesulfonyl fluoride, an intermediate in lithium battery electrolyte production (Kobayashi et al., 2003).

  • Environmental Degradation of Perfluorinated Compounds : Zhang et al. (2013) investigated the destruction of perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) using mechanochemical methods, which is relevant in the context of environmental pollution and waste disposal of persistent organic pollutants. The study found that potassium hydroxide (KOH) was effective in achieving nearly complete destruction of these compounds (Zhang et al., 2013).

  • Synthesis of Aliphatic Sulfonyl Fluorides : Xu et al. (2019) developed a method for synthesizing aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation. This method is significant for expanding the toolkit of sulfonyl fluorides for use in chemical biology and molecular pharmacology (Xu et al., 2019).

  • Fluorination of Organic Compounds : Liu et al. (2012) presented a manganese catalyst that facilitates the transfer of fluoride to various hydrocarbons, a process important for drug development and chemical synthesis. This method allows for the fluorination of aliphatic C-H bonds using fluoride salts under mild conditions (Liu et al., 2012).

  • Photodegradation Studies : Yamamoto et al. (2007) conducted a study on the photodegradation of PFOS in water and alkaline 2-propanol solution. This research is crucial for understanding the environmental fate and breakdown of perfluorinated compounds (Yamamoto et al., 2007).

  • Electrolytes for Lithium Batteries : Toulgoat et al. (2007) reported an efficient preparation of several polyfluoroalkanesulfonyl fluorides, which have potential applications as electrolytes in lithium batteries. This research is significant for the development of advanced battery technologies (Toulgoat et al., 2007).

Mechanism of Action

Target of Action

2-Methylpentane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are proteins, specifically those with context-specific amino acids that can engage in a selective covalent interaction with the sulfonyl fluoride group .

Mode of Action

The mode of action of this compound involves the compound acting as an electrophilic warhead. It has a balance of reactivity and stability that makes it attractive for applications in medicinal chemistry and chemical biology . The compound can engage with nucleophiles, specifically amino acids in proteins, under suitable reaction conditions .

Biochemical Pathways

Sulfonyl fluorides are known to interact with proteins in a way that can affect their function, potentially influencing a variety of biochemical pathways .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could impact their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets. By interacting with these proteins, the compound could influence their function and potentially lead to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in various biological environments . .

Future Directions

Sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With the emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides , it’s likely that the use and study of these compounds will continue to grow in the future.

Biochemical Analysis

Biochemical Properties

2-Methylpentane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an electrophilic warhead in the sulfur(VI)-fluoride exchange (SuFEx) process . This compound interacts with various enzymes and proteins, including serine proteases, by forming covalent bonds with active-site residues. The interaction with serine proteases, for example, involves the sulfonyl fluoride group reacting with the hydroxyl group of the serine residue, leading to enzyme inhibition . This property makes this compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting specific enzymes, which can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of serine proteases by this compound can disrupt normal proteolytic processes, leading to changes in cell signaling and metabolic pathways. Additionally, this compound’s ability to form stable covalent bonds with proteins can affect protein function and localization within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of covalent bonds. The sulfonyl fluoride group reacts with nucleophilic residues, such as the hydroxyl group of serine in serine proteases, leading to enzyme inhibition . This covalent modification can result in the inactivation of the enzyme and subsequent changes in cellular processes. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. This compound is relatively stable under physiological conditions, which allows for prolonged studies of its effects on cellular function . Over extended periods, degradation products may form, which could influence the observed effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in enzyme inhibition and protein modification.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on cellular function and overall health. Studies have shown that there is a threshold dose above which the compound’s inhibitory effects become detrimental, leading to potential toxicity and adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as sulfotransferases . These enzymes catalyze the transfer of sulfonate groups to various substrates, leading to the formation of more water-soluble products that can be excreted from the body. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites, impacting overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also influence its overall efficacy and potential toxicity, as different tissues may have varying capacities for metabolizing and excreting the compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the presence of specific targeting signals can lead to the accumulation of this compound in the endoplasmic reticulum or mitochondria, where it can interact with localized enzymes and proteins.

Properties

IUPAC Name

2-methylpentane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYUYIQKZYRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-93-7
Record name 2-methylpentane-1-sulfonyl fluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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